

Application Notes and Protocols for TYK2

Protein Expression and Purification

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Compound of Interest

Compound Name: *tyk2 protein*

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These application notes provide a comprehensive overview and detailed protocols for the expression and purification of active Tyrosine Kinase 2 (TYK2), a key mediator in cytokine signaling pathways. The following sections detail the methodologies for producing and isolating TYK2 for use in downstream applications such as enzymatic assays, structural biology, and inhibitor screening.

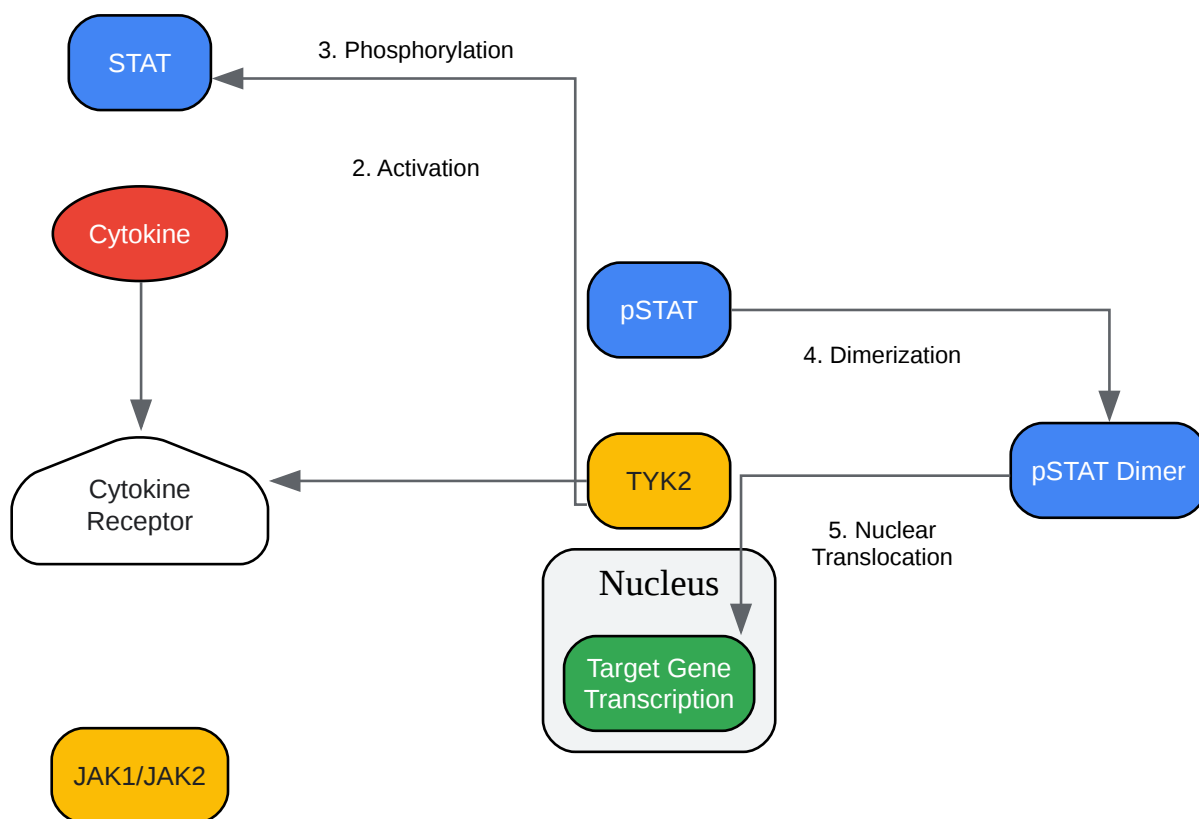
Introduction to TYK2

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a crucial role in the signal transduction of various cytokines, including type I interferons (IFN- α/β), IL-6, IL-10, IL-12, and IL-23.[2] Upon cytokine binding to their receptors, TYK2 is activated and proceeds to phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of gene expression. Due to its central role in immune responses, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.

TYK2 Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway mediated by TYK2. Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation

and activation of receptor-associated TYK2 and another JAK family member. The activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.



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TYK2-mediated JAK-STAT signaling pathway.

Quantitative Data Summary

The expression and purification of recombinant TYK2 have been achieved using various systems, with baculovirus-infected insect cells being a common choice for producing active, full-length protein. The following tables summarize quantitative data from commercially available recombinant **TYK2 proteins** and published literature.

Table 1: Recombinant Human **TYK2 Protein** Characteristics

Construct	Expression System	Affinity Tag(s)	Molecular Weight (kDa)	Purity	Specific Activity (nmol/min/mg)
Full-length	Baculovirus-Sf9 cells	N-terminal GST	~110	>90%	1.8
Kinase Domain (aa 875-end)	Baculovirus-Sf21 cells	N-terminal 6xHis	~40	Not specified	Suitable for kinase assays
Full-length	Mammalian cells	Myc-DDK	~134	>80%	Not specified
aa 556-871	E. coli	N-terminal 10xHis, C-terminal Myc	~42.6	>85%	Not specified
Full-length, doubly tagged	Not specified	H6, FLAG	Not specified	Not specified	Active

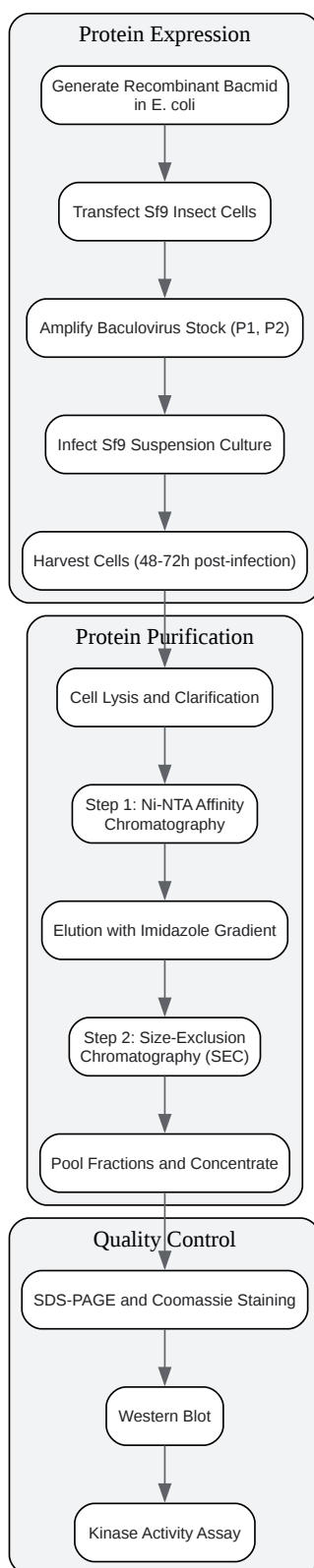
Table 2: Buffer Compositions for TYK2 Purification and Assays

Buffer Type	Composition
Storage Buffer	50mM Tris-HCl, pH 7.5, 150mM NaCl, 10mM glutathione, 0.1mM EDTA, 0.25mM DTT, 0.1mM PMSF, 25% glycerol
Lysis Buffer (Native)	50 mM sodium phosphate, pH 8.0, 500 mM NaCl, 0.5% Triton X-100, 10% glycerol, 10 mM imidazole
Kinase Assay Buffer	40mM Tris-HCl, pH 7.4, 20mM MgCl ₂ , 2.5 mM MnCl ₂ , 0.1mg/mL BSA, 50μM DTT
Ni-NTA Binding Buffer	20 mM sodium phosphate, 0.5 M NaCl, 10 mM imidazole, pH 7.4
Ni-NTA Elution Buffer	20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4

Experimental Protocols

The following protocols provide a detailed methodology for the expression of full-length TYK2 in a baculovirus-insect cell system and a two-step purification process involving affinity and size-exclusion chromatography.

Experimental Workflow



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Workflow for TYK2 expression and purification.

Protocol 1: Expression of His-tagged Full-Length TYK2 in Baculovirus-Infected Insect Cells

This protocol is adapted from standard baculovirus expression methodologies.

1. Generation of Recombinant Baculovirus: a. Subclone the full-length human TYK2 cDNA into a baculovirus transfer vector (e.g., pFastBac™ HT) that incorporates an N-terminal 6xHis tag. b. Generate recombinant bacmid DNA in *E. coli* DH10Bac™ cells according to the manufacturer's protocol (e.g., Bac-to-Bac® system). c. Isolate the high molecular weight recombinant bacmid DNA.

2. Transfection of Insect Cells and Virus Amplification: a. Culture *Spodoptera frugiperda* (Sf9) cells in a serum-free medium (e.g., Sf-900™ III SFM) at 27°C. b. For transfection, seed 1×10^6 Sf9 cells in a 6-well plate and allow them to attach. c. Prepare a transfection complex with the recombinant bacmid DNA and a suitable transfection reagent (e.g., Cellfectin® II). d. Incubate the cells with the transfection complex for 5 hours, then replace the medium. e. Harvest the supernatant containing the P1 viral stock after 72 hours. f. Amplify the viral stock by infecting a larger culture of Sf9 cells (e.g., 50 mL at 2×10^6 cells/mL) with the P1 stock at a low multiplicity of infection (MOI) of 0.1. g. Harvest the P2 viral stock after 48-72 hours when signs of infection are visible. Titer the P2 stock using a plaque assay or qPCR.

3. Large-Scale Protein Expression: a. Inoculate a suspension culture of Sf9 cells (e.g., 1 Liter at 2×10^6 cells/mL) with the P2 recombinant baculovirus stock at an MOI of 1-5. b. Incubate the culture at 27°C with shaking (e.g., 130 rpm) for 48 to 72 hours. c. Harvest the infected insect cells by centrifugation at $1,000 \times g$ for 15 minutes at 4°C. d. The cell pellet can be stored at -80°C until purification.

Protocol 2: Two-Step Purification of His-tagged Full-Length TYK2

This protocol is based on the procedure described by Emmons et al. (2012) for a doubly tagged full-length TYK2 and adapted for a His-tagged protein.[\[1\]](#)

1. Cell Lysis and Clarification: a. Resuspend the frozen cell pellet in 4 volumes of ice-cold Lysis Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). b. Lyse the cells by

sonication on ice. c. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. d. Collect the supernatant containing the soluble His-tagged TYK2.

2. Step 1: Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Binding Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10 mM Imidazole, 10% Glycerol). b. Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min). c. Wash the column with 10-20 column volumes of Wash Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 20 mM Imidazole, 10% Glycerol) to remove non-specifically bound proteins. d. Elute the His-tagged TYK2 from the column using an imidazole gradient (e.g., 20-500 mM) in a base buffer of 50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10% Glycerol. e. Collect fractions and analyze by SDS-PAGE to identify those containing TYK2.

3. Step 2: Size-Exclusion Chromatography (SEC): a. Pool the IMAC fractions containing the highest concentration of TYK2 and concentrate them using an appropriate centrifugal filter device. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol). c. Load the concentrated protein onto the SEC column. d. Run the chromatography at a constant flow rate and collect fractions. e. Analyze the fractions by SDS-PAGE for purity. Pool the fractions containing pure, monomeric TYK2.

4. Protein Concentration and Storage: a. Concentrate the final pure protein to the desired concentration. b. Determine the final protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). c. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: TYK2 Kinase Activity Assay

This protocol is based on commercially available ADP-Glo™ kinase assay kits.

1. Reagents and Setup: a. Kinase Reaction Buffer (1X): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA. b. Substrate: A suitable peptide substrate, such as IRS-1tide, at a final concentration of 0.2 mg/mL. c. ATP: At a final concentration appropriate for the assay (e.g., 10 μM). d. TYK2 Enzyme: Dilute the purified TYK2 in Kinase Reaction Buffer to the desired working concentration. e. Test Compound: Prepare serial dilutions of the inhibitor in the appropriate solvent (e.g., DMSO).

2. Assay Procedure: a. In a 384-well plate, add the test compound or vehicle (DMSO). b. Add the TYK2 enzyme to all wells except the "no enzyme" control. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions. f. Read the luminescence on a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The protocols and data presented provide a robust framework for the successful expression and purification of active **TYK2 protein**. The use of a baculovirus expression system coupled with a two-step affinity and size-exclusion chromatography purification strategy is effective for obtaining high-purity, active enzyme suitable for a variety of research and drug discovery applications. Careful optimization of expression and purification conditions will ensure the highest possible yield and activity of the final protein product.

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